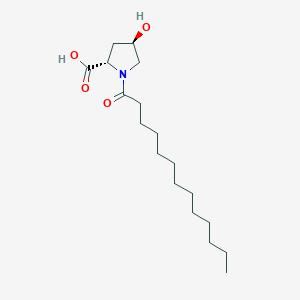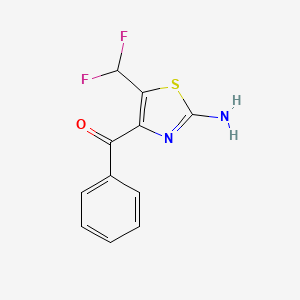
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: is an organic compound that features a hydroxyl group and a pyridine ring attached to a cyclohexa-2,4-dien-1-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or sodium acetate to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the cyclohexa-2,4-dien-1-one ring are hydrogenated.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is used as a ligand in coordination chemistry
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, the compound’s derivatives are explored for their use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The compound’s structure allows it to bind to specific molecular targets, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzaldehyde: Shares the hydroxyl group and benzene ring but lacks the pyridine moiety.
2-Aminopyridine: Contains the pyridine ring but lacks the hydroxyl group and cyclohexa-2,4-dien-1-one structure.
Salicylaldehyde: Similar to 2-Hydroxybenzaldehyde but with an aldehyde group instead of the pyridine ring.
Uniqueness
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the combination of its hydroxyl group, pyridine ring, and cyclohexa-2,4-dien-1-one structure. This unique combination allows it to form stable metal complexes and interact with a wide range of biological targets, making it a versatile compound in various scientific research applications.
Propriétés
Numéro CAS |
756900-90-0 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
3-pyridin-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C11H9NO2/c13-10-6-3-4-8(11(10)14)9-5-1-2-7-12-9/h1-7,13-14H |
Clé InChI |
SPGYPUPWEBZADW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

